molecular formula C21H20N4O4S B10887737 2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B10887737
M. Wt: 424.5 g/mol
InChI Key: DUHFTOGJHVDJGP-UHFFFAOYSA-N
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Description

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure It features a pyrimidine ring, a phenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride.

    Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenyl acetamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE include:

    2-{[5-(ACETYLAMINO)-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(NAPHTHALEN-1-YL)ACETAMIDE: This compound has a naphthyl group instead of a phenyl group.

    2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]THIO}-N-(4-METHYLPHENYL)ACETAMIDE: This variant has a hydroxy group on the pyrimidine ring.

    2-{[5-(ACETYLAMINO)-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]THIO}-N-(3-CHLOROPHENYL)ACETAMIDE: This compound features a chlorophenyl group instead of a methylphenyl group.

These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(5-acetamido-4,6-dioxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H20N4O4S/c1-13-8-10-15(11-9-13)23-17(27)12-30-21-24-19(28)18(22-14(2)26)20(29)25(21)16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

DUHFTOGJHVDJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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